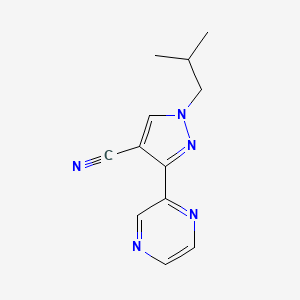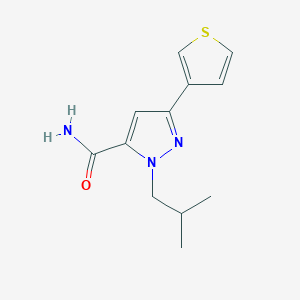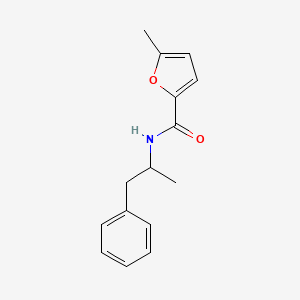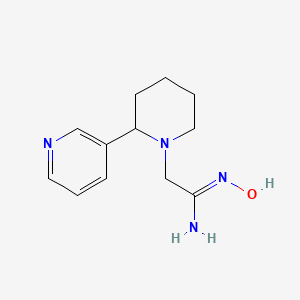![molecular formula C12H17N3O2 B13425886 (Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)
(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique structure, which includes a seven-membered heterocyclic ring fused with a benzene ring and an imidamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in 1,4-dioxane at 100°C, leading to the formation of benzo[b][1,4]oxazepine derivatives . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for (Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, (Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide is being investigated for its potential therapeutic properties. Research has indicated its efficacy in modulating certain biological pathways, making it a candidate for drug development in areas such as oncology and neurology .
Industry
Industrially, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine: This compound shares a similar core structure but lacks the imidamide group.
(2S)-2-methyl-2,3-dihydrothieno[2,3-f][1,4]oxazepin-5-amine: Another related compound with a thieno ring instead of a benzene ring.
Uniqueness
(Z)-N’-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide is unique due to the presence of the imidamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N'-hydroxy-2-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanimidamide |
InChI |
InChI=1S/C12H17N3O2/c1-9-2-3-11-10(6-9)7-15(4-5-17-11)8-12(13)14-16/h2-3,6,16H,4-5,7-8H2,1H3,(H2,13,14) |
InChI-Schlüssel |
ODOHPYXNPOOHCB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)OCCN(C2)C/C(=N/O)/N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OCCN(C2)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
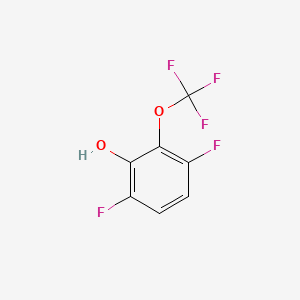

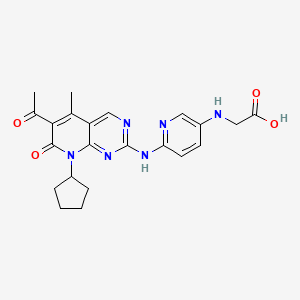
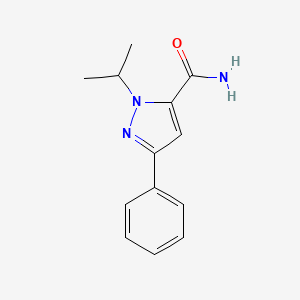
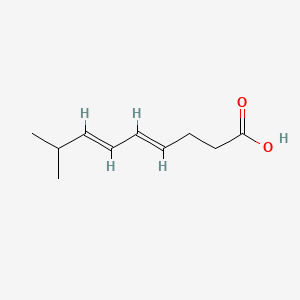
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)

